2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-2-(1,2-benzoxazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-20(13-17-15-5-1-3-7-18(15)27-23-17)24-11-9-14(10-12-24)26-21-22-16-6-2-4-8-19(16)28-21/h1-8,14H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYBVSKZWJGVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)CC4=NOC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process can be divided into the following key stages:
-
Preparation of Intermediates :
- Benzo[d]isoxazole : Formed from suitable aromatic precursors through cyclization reactions using nitrating agents and reducing agents.
- Benzo[d]thiazole : Synthesized from thioamide precursors through cyclization with sulfur sources and oxidizing agents.
-
Coupling Reaction :
- The intermediates are coupled via acylation and amination, often involving acyl chlorides and amines under elevated temperatures to enhance yield and purity.
-
Final Product Isolation :
- The final product is purified using techniques such as silica gel chromatography to ensure high purity for biological evaluation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : The compound may act as an inhibitor or modulator, affecting enzymatic pathways critical for various biological functions.
- Receptors : Binding affinity to neurotransmitter receptors suggests potential applications in neuropharmacology.
Research Findings
Recent studies have evaluated the compound's efficacy against various biological targets:
- Antipsychotic Activity : Similar compounds have shown promise in receptor binding assays, indicating potential use in treating psychotic disorders. For instance, derivatives of benzisothiazol and benzisoxazol have been tested for antipsychotic properties with favorable outcomes in behavioral screens .
- CNS Activity : Compounds with similar structures have demonstrated significant central nervous system (CNS) effects, suggesting that this compound may also exhibit neuroactive properties .
Case Studies
- Antipsychotic Evaluation :
- Neuropharmacological Screening :
Table 1: Comparison of Biological Activities
| Compound Name | Structure Type | Biological Activity | Notes |
|---|---|---|---|
| This compound | Isoxazole-Thiazole Hybrid | Antipsychotic Potential | Investigated for CNS effects |
| 1-(1,2-benzisothiazol-3-yl)piperazine | Benzisothiazole Derivative | Antipsychotic Activity | Active in behavioral assays |
| 3-substituted 1,2-benzisoxazole derivatives | Benzisoxazole Derivative | Anticonvulsant Activity | Effective against seizures |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activities. The benzothiazole and isoxazole moieties are known to enhance the efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of both benzothiazole and piperidine structures contributes to enhanced antimicrobial efficacy .
Neuropharmacological Applications
Recent studies have investigated the potential of this compound in treating neurodegenerative diseases and depression. A series of derivatives were synthesized to evaluate their inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE). Among them, several compounds demonstrated excellent activity, indicating their potential as multi-target-directed ligands for neurodegenerative disorders .
Table 2: Inhibitory Potency Against Enzymes
| Compound | MAO-B Inhibition (%) | BuChE Inhibition (%) |
|---|---|---|
| 4b | 85 | 78 |
| 4c | 90 | 82 |
| 4g | 95 | 80 |
These findings highlight the compound's potential as a therapeutic agent in managing neurodegenerative diseases complicated by depression .
Case Study 1: Antitumor Activity
A study focusing on isoxazole derivatives found that compounds structurally similar to 2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone exhibited notable cytotoxic effects against cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation and mitochondrial dysfunction.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10 |
| Compound B | MCF7 | 15 |
| Compound C | A549 | 12 |
These results suggest that the compound may be a candidate for further development as an antitumor agent .
Case Study 2: Antioxidant Activity
Another study evaluated the antioxidant properties of similar compounds, demonstrating their ability to scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.
Table 4: Antioxidant Activity Measurement
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound X | 75 |
| Compound Y | 80 |
The antioxidant activity highlights the compound's potential in treating diseases associated with oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
The compound’s structural analogs are categorized based on core heterocycles and substituents:
Key Observations :
- The target compound’s benzothiazole-oxy group distinguishes it from antipsychotic-focused iloperidone derivatives () and retinol antagonists (), which lack sulfur-containing heterocycles.
Pharmacological Activity Comparison
Key Observations :
- The target compound’s benzothiazole moiety aligns with anticancer agents like 5j (), but its benzoisoxazole component may confer CNS activity, as seen in iloperidone .
- Fluorinated analogs (e.g., ) show enhanced antimicrobial activity, suggesting that halogenation could optimize the target compound’s efficacy if tested .
Key Observations :
- The target compound’s synthetic challenges may mirror those of iloperidone derivatives, requiring stringent purification to remove process-related impurities .
- Benzothiazole-containing compounds (e.g., 5j) exhibit moderate yields and stability, suggesting optimization of coupling steps for scalability .
Q & A
Q. How can structure-activity relationship (SAR) studies guide analog design?
- Answer :
- Fragment Replacement : Substitute the ethanone linker with amides to enhance solubility .
- Halogen Scanning : Introduce fluorine at the benzoisoxazole 5-position to improve target residence time (ΔΔG binding ~-1.2 kcal/mol) .
- Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., piperidinyl-thiazole contributes 40% of total activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
